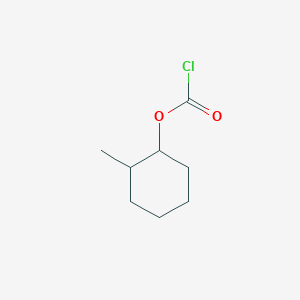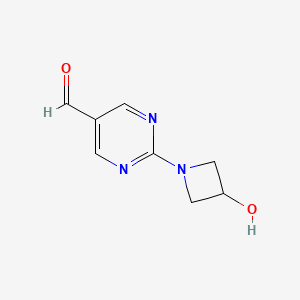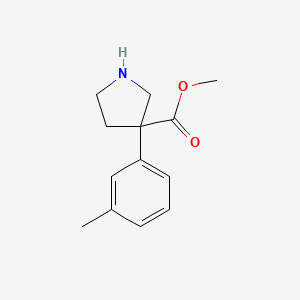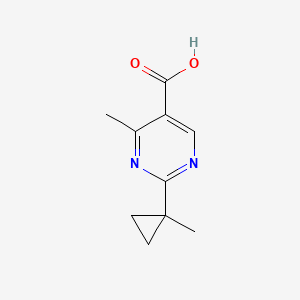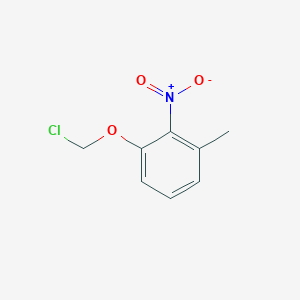![molecular formula C12H8N2O2S B13177278 2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid](/img/structure/B13177278.png)
2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thia-4,9-diazatricyclo[8400,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups. Common reagents used in the synthesis include sulfur-containing compounds, nitrogen sources, and carboxylating agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the tricyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thia-5,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,7,10,12-pentaene-5-carboximidamide
- 2-Thia-5,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),8,10,12-tetraene
Uniqueness
2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid is unique due to its specific tricyclic structure and the presence of sulfur and nitrogen atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H8N2O2S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
5H-pyrido[2,3-b][1,4]benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)7-5-9-11(13-6-7)17-10-4-2-1-3-8(10)14-9/h1-6,14H,(H,15,16) |
Clé InChI |
IJKPJAFJNCLUPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2)N=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


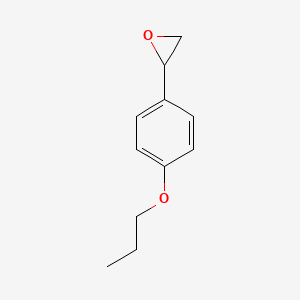
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
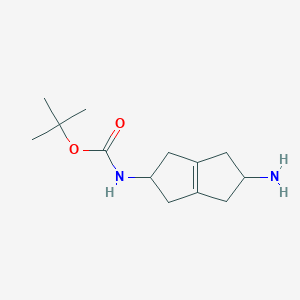
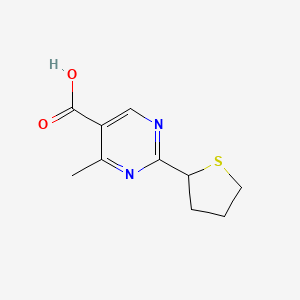
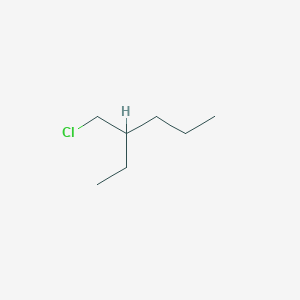
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
